molecular formula C7H10N2O B1284900 1-(2-aminoethyl)pyridin-2(1H)-one CAS No. 35597-92-3

1-(2-aminoethyl)pyridin-2(1H)-one

Cat. No. B1284900
CAS RN: 35597-92-3
M. Wt: 138.17 g/mol
InChI Key: IZSOENLZRWXCER-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)pyridin-2(1H)-one, also known as 2-aminoethylpyridine, is an organic compound with a wide range of applications in the scientific and medical research fields. It is a versatile compound, with properties that make it suitable for use in a variety of laboratory experiments and research applications. In

Scientific Research Applications

Anti-Fibrosis Activity

One of the notable applications of pyridin-2(1H)-one derivatives is in the field of anti-fibrotic therapy. These compounds have been synthesized and evaluated for their biological activities against fibrosis, particularly targeting hepatic stellate cells (HSC-T6). The derivatives exhibit promising anti-fibrotic activities, potentially outperforming existing drugs like Pirfenidone . They work by inhibiting the expression of collagen and reducing the content of hydroxyproline in cell culture mediums, indicating their potential as novel anti-fibrotic drugs .

Medicinal Chemistry

In medicinal chemistry, the pyrimidine moiety of these compounds is considered a privileged structure due to its wide range of pharmacological activities. The design and synthesis of novel heterocyclic compounds with pyridin-2(1H)-one as the core can lead to the discovery of new drugs with antimicrobial, antiviral, antitumor, and anti-fibrotic properties .

Collagen Prolyl 4-Hydroxylases Inhibition

These derivatives are also explored for their ability to inhibit collagen prolyl 4-hydroxylases. This enzyme plays a crucial role in the maturation of collagen, and its inhibition can be beneficial in treating diseases related to excessive collagen deposition, such as fibrosis .

Synthesis of Heterocyclic Compounds

The pyridin-2(1H)-one structure is employed in the synthesis of diverse heterocyclic compounds. These compounds are essential in chemical biology and can be used to create libraries of molecules with potential biological activities for further research and drug development .

Pharmaceutical Activities

Compounds containing the pyridin-2(1H)-one structure have been reported to exhibit a variety of pharmaceutical activities. This includes being potential candidates for antimicrobial, antiviral, and antitumor agents, which are critical areas of research in pharmaceutical sciences .

Chemical Biology

In chemical biology, these compounds are used to construct novel libraries of heterocyclic compounds. The aim is to explore their biological activities and understand their mechanisms of action, which can lead to the development of new therapeutic agents .

Drug Discovery

The pyridin-2(1H)-one derivatives are valuable in drug discovery programs. Their diverse biological activities make them suitable candidates for lead optimization and structure-activity relationship (SAR) studies, which are fundamental steps in the drug discovery process .

properties

IUPAC Name

1-(2-aminoethyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-4-6-9-5-2-1-3-7(9)10/h1-3,5H,4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSOENLZRWXCER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588560
Record name 1-(2-Aminoethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35597-92-3
Record name 1-(2-Aminoethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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